molecular formula C15H13ClO B1347296 3-(4-Chlorophenyl)-1-phenylpropan-1-one CAS No. 5739-39-9

3-(4-Chlorophenyl)-1-phenylpropan-1-one

Cat. No. B1347296
CAS RN: 5739-39-9
M. Wt: 244.71 g/mol
InChI Key: RHAMWHONYCOKTQ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-phenylpropan-1-one, also known as 4-chloro-1-phenyl-1-propanone, is an organic compound with a molecular formula of C10H9ClO. It is a colorless, crystalline solid with a melting point of 115-117 °C. It is a synthetic compound that has a wide range of applications in the pharmaceutical, chemical, and biotechnological industries. It is used as an intermediate in the synthesis of a variety of compounds, including drugs, pesticides, and other organic chemicals.

Scientific Research Applications

Spectroscopic Characterization and Crystal Structures

The compound 3-(4-Chlorophenyl)-1-phenylpropan-1-one, along with its derivatives, has been studied extensively in spectroscopic characterization and crystal structure analysis. One derivative, 4-chloroethcathinone, was characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and X-ray crystallography. These techniques confirmed the compound's purity and provided essential data for its identification (Kuś, Kusz, Książek, Pieprzyca, & Rojkiewicz, 2016).

Antibacterial and Antifungal Applications

Compounds structurally related to 3-(4-Chlorophenyl)-1-phenylpropan-1-one have been found to have specific antibacterial and antifungal applications. For instance, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride was designed as a pro-drug targeting anaerobic bacteria and demonstrated significant antibacterial properties (Dickens et al., 1991). Similarly, derivatives such as 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one exhibited notable antibacterial and antifungal activities in vitro (B'Bhatt & Sharma, 2017).

Nonlinear Optical Properties

Derivatives of 3-(4-Chlorophenyl)-1-phenylpropan-1-one have also been studied for their nonlinear optical properties. The molecule 3-(4-chlorophenyl)-1-(3-thienyl)-2-propen-1-one, for example, showed large nonlinear optical properties, as confirmed by powder second-harmonic generation measurements, highlighting its potential in materials science and photonics (He, Shi, & Su, 1994).

Molecular Docking and Antimicrobial Activity

Some studies have combined molecular docking and antimicrobial activity investigations to understand the compound's interactions with biological molecules. For example, a study on the antimicrobial activity of 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone also involved molecular docking simulations to predict its interactions with target proteins (Sivakumar et al., 2021).

properties

IUPAC Name

3-(4-chlorophenyl)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10H,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAMWHONYCOKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80288460
Record name 3-(4-chlorophenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-1-phenylpropan-1-one

CAS RN

5739-39-9
Record name 3-(4-Chlorophenyl)-1-phenyl-1-propanone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 55904
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Record name NSC55904
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Record name 3-(4-chlorophenyl)-1-phenylpropan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Silica gel (5.26 g) was added to a solution of 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one (0.636 g) and 3,5-bis(ethoxycarbonyl)-1,4-dihydro-2,6-dimethylpyridine (1 g) in toluene (20 ml). The slurry was stirred at 70° C. in the dark for 17 h. After removal of the solvent the residue was purified by flash chromatography on silica gel (petrol ether/ethyl acetate) to provide 3-(4-chlorophenyl)-1-phenylpropan-1-one (0.49 g) as colourless solid.
Quantity
0.636 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the intermolecular hydrogen bonding observed in the crystal structure of 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one?

A1: The abstract mentions that "In the crystal, pairs of intermolecular N—H⋯O hydrogen bonds form centrosymmetric dimers." [] This intermolecular interaction is significant because it influences the packing arrangement of molecules within the crystal lattice. Understanding the crystal packing can be important for various applications, such as predicting physical properties (e.g., melting point, solubility) and designing materials with specific properties.

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